molecular formula C10H20N2O B8701911 Piperidine-2-carboxylic acid tert-butylamide

Piperidine-2-carboxylic acid tert-butylamide

Cat. No.: B8701911
M. Wt: 184.28 g/mol
InChI Key: BZRGONFHSWNSQA-QMMMGPOBSA-N
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Description

PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE typically involves the reaction of piperidine-2-carboxylic acid with tert-butylamine under appropriate conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIPERIDINE-2-CARBOXYLIC ACID TERT-BUTYLAMIDE is unique due to its specific combination of the piperidine ring and tert-butylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(2S)-N-tert-butylpiperidine-2-carboxamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1

InChI Key

BZRGONFHSWNSQA-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1

Origin of Product

United States

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